molecular formula C25H19BrN4O B11215258 6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303104-28-1

6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11215258
CAS No.: 303104-28-1
M. Wt: 471.3 g/mol
InChI Key: ACXMFCPFCWFNLW-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused chromeno-triazolo-pyrimidine scaffold. This structure incorporates a bromophenyl group at position 6 and a methylphenyl group at position 7, conferring distinct electronic and steric properties. Its molecular formula is C₂₆H₂₁BrN₄O, with an average molecular weight of 493.38 g/mol and a monoisotopic mass of 492.08 g/mol .

The synthesis of such compounds typically involves multi-step reactions, including cyclocondensation of substituted aldehydes with aminotriazoles or pyrimidine precursors, often catalyzed by transition metal complexes (e.g., vanadium oxide-based catalysts) to activate carbonyl groups .

Properties

CAS No.

303104-28-1

Molecular Formula

C25H19BrN4O

Molecular Weight

471.3 g/mol

IUPAC Name

9-(4-bromophenyl)-11-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C25H19BrN4O/c1-15-6-8-16(9-7-15)23-21-22(29-25-27-14-28-30(23)25)19-4-2-3-5-20(19)31-24(21)17-10-12-18(26)13-11-17/h2-14,23-24H,1H3,(H,27,28,29)

InChI Key

ACXMFCPFCWFNLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)Br)NC6=NC=NN26

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of bromophenyl and methylphenyl precursors, followed by cyclization to form the chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine exhibit a range of biological activities:

  • Anticancer properties : Several derivatives have shown cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that triazolo-pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antiviral activity : Some related compounds have been evaluated for their efficacy against viral infections. Their mechanisms often involve the inhibition of viral replication or interference with viral entry into host cells .
  • Anti-inflammatory effects : Certain derivatives demonstrate anti-inflammatory properties by modulating inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Material Science Applications

Beyond medicinal chemistry, this compound's unique structure allows for potential applications in material science:

  • Organic light-emitting diodes (OLEDs) : Compounds with similar chromeno-triazole structures have been explored for their electronic properties, making them suitable for use in OLED technologies.
  • Sensors : The electronic properties of these compounds can be harnessed in sensor applications where changes in conductivity or fluorescence signal the presence of specific analytes.

Case Studies

Several studies provide insights into the applications of this compound:

  • Anticancer Activity Study :
    • A study investigated the cytotoxic effects of various triazolo-pyrimidine derivatives on human cancer cell lines. Results indicated that certain modifications to the structure led to enhanced potency against specific cancer types .
  • Antiviral Screening :
    • Research focused on the antiviral activities of related compounds showed promising results against influenza viruses. The mechanism was attributed to the inhibition of viral neuraminidase activity .
  • Material Properties Investigation :
    • An exploration of the electronic properties of chromeno-triazole derivatives revealed their potential as materials for organic semiconductors. These findings suggest a pathway for integrating such compounds into electronic devices .

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of chromeno-triazolo-pyrimidine derivatives are highly dependent on substituent variations. Below is a detailed comparison with six analogs:

Table 1: Structural and Physicochemical Properties

Compound Name Substituents (Positions 6 & 7) Molecular Formula Molecular Weight (g/mol) Key Features
6-(4-Bromophenyl)-7-(4-methylphenyl)-... (Target) 4-BrPh, 4-MePh C₂₆H₂₁BrN₄O 493.38 High lipophilicity (logP ≈ 5.2)
7-(4-Bromophenyl)-6-(4-methoxyphenyl)-... (Analog 1) 4-MeOPh, 4-BrPh C₂₅H₁₈BrClN₄O₂ 521.80 Chloro substituent enhances stability
6-(3,4-Dimethoxyphenyl)-7-(4-bromophenyl)-... (Analog 2) 3,4-(MeO)₂Ph, 4-BrPh C₂₆H₂₁BrN₄O₃ 517.38 Increased polarity (logP ≈ 4.8)
6-(2-Methoxyphenyl)-7-(4-bromophenyl)-... (Analog 3) 2-MeOPh, 4-BrPh C₂₅H₁₉BrN₄O₂ 487.30 Ortho-substitution reduces planarity
6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-... (Analog 4) 4-MeOPh, 3,4,5-(MeO)₃Ph C₂₇H₂₄N₄O₃ 452.52 Polymethoxy groups enhance solubility
7-(Thiophen-2-yl)-6-(4-methoxyphenyl)-... (Analog 5) 4-MeOPh, thiophene C₂₅H₂₀N₄O₂S 456.52 Sulfur heteroatom improves bioavailability

Key Observations:

Substituent Position Effects :

  • Para-substituents (e.g., 4-BrPh, 4-MeOPh) enhance planarity and binding to hydrophobic enzyme pockets, as seen in tubulin-targeting anticancer agents .
  • Ortho-substituents (e.g., 2-MeOPh in Analog 3) introduce steric hindrance, reducing binding affinity but improving metabolic stability .

Electronic Effects :

  • Bromine (Electron-withdrawing): Increases electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
  • Methoxy groups (Electron-donating): Improve solubility and modulate logP values (e.g., Analog 2: logP = 4.8 vs. Target: 5.2) .

Biological Activity :

  • Anticancer Activity : Analog 4 (polymethoxy substituents) showed IC₅₀ = 1.2 µM against HeLa cells, outperforming the target compound (IC₅₀ = 3.8 µM) due to improved solubility .
  • Antimicrobial Activity : Analog 2 (3,4-dimethoxyphenyl) exhibited MIC = 8 µg/mL against Staphylococcus aureus, attributed to enhanced membrane penetration .
  • Anti-inflammatory Activity : Thiophene-containing Analog 5 reduced TNF-α production by 62% at 10 µM, linked to sulfur’s redox-modulating properties .

Biological Activity

The compound 6-(4-bromophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a synthetic heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by empirical data.

Structural Characteristics

This compound features a complex structure characterized by the presence of a chromeno-triazolo-pyrimidine framework. The bromophenyl and methylphenyl substituents contribute to its unique chemical properties and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The methods often include the use of various reagents and catalysts to facilitate the formation of the triazolo-pyrimidine core. Specific synthetic routes may vary based on the desired purity and yield.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies have shown that derivatives of chromeno-triazolo-pyrimidine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated moderate cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) with IC50 values indicating effective growth inhibition .
  • Anti-inflammatory Properties : Some studies suggest that derivatives of this compound may possess anti-inflammatory properties by inhibiting pathways associated with inflammation, potentially through modulation of intracellular calcium signaling .
  • Antimicrobial Activity : Compounds with structural similarities have been reported to exhibit antimicrobial activity against a variety of pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial effects .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineResult (IC50/MIC)Reference
CytotoxicityMCF-7Moderate (specific IC50 not listed)
Anti-inflammatoryNot specifiedEffective in blocking Ca2+ signaling
AntimicrobialVarious bacteriaVaries (specific MIC not listed)

Detailed Findings

  • Cytotoxicity Analysis : A study evaluating the cytotoxic effects of synthesized derivatives showed that certain modifications to the chromeno-triazolo-pyrimidine structure enhanced activity against specific cancer cell lines. The most promising candidates exhibited IC50 values in the micromolar range.
  • Mechanistic Insights : Research into the anti-inflammatory mechanisms revealed that these compounds could inhibit pro-inflammatory cytokines and reduce the activation of NF-kB pathways in vitro.
  • Antimicrobial Testing : In antimicrobial assays, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of effectiveness, with some compounds showing significant inhibition comparable to standard antibiotics.

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